![molecular formula C11H15NO5S B1330867 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid CAS No. 66306-16-9](/img/structure/B1330867.png)
5-(Diethylsulfamoyl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of a hydroxybenzoic acid moiety and various substitutions on the aromatic ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various drugs .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 5-formylsalicylic acid and includes a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . Similarly, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is characterized by the presence of a hydroxybenzoic acid core with various substituents that influence their chemical behavior and interaction with biological targets. For example, the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows hydrogen-bonding interactions and a three-dimensional layered polymer structure . These structural analyses are crucial for understanding the potential binding mechanisms and reactivity of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the hydroxybenzoic acid scaffold. For instance, the olefination and bromination reactions mentioned in the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate and the oxidation step in the synthesis of 4-Amino-5-ethylsulfamoyl-2-methoxybenzoic acid highlight the reactivity of the aromatic ring and the substituents. These reactions are relevant for understanding how 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid might be synthesized and modified.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid can be inferred from their synthesis and molecular structure. The solubility, melting points, and stability of these compounds are influenced by their functional groups and overall molecular architecture. For example, the recrystallization of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate from ethanol suggests its solubility in organic solvents . The molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds indicates the importance of hydrogen bonding in the formation of supramolecular assemblies . These properties are important for the development of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid as a pharmaceutical agent.
Eigenschaften
IUPAC Name |
5-(diethylsulfamoyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-12(4-2)18(16,17)8-5-6-10(13)9(7-8)11(14)15/h5-7,13H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZQKQAUSKCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331388 |
Source
|
Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66306-16-9 |
Source
|
Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.